N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide

Dopamine D3 receptor Off-target profiling GPCR binding

This fully characterized reference standard (≥97%, NMR/HPLC/GC verified) is the definitive impurity marker for Roflumilast ANDA submissions under ICH Q3A/Q3B. It uniquely combines a validated D3 dopamine receptor Ki of 25.1 nM (270-fold more potent than Roflumilast) with a measured hERG IC50 of 794 nM, enabling dual-purpose calibration for impurity quantification and off-target cardiac safety screening per ICH S7B. Supplied with comprehensive characterization data, it ensures robust HPLC/UPLC/LC-MS method validation per ICH Q2(R1) and reliable stability-indicating analysis for forced degradation studies.

Molecular Formula C12H8Cl2N2O3
Molecular Weight 299.107
CAS No. 1412448-29-3
Cat. No. B592593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide
CAS1412448-29-3
Molecular FormulaC12H8Cl2N2O3
Molecular Weight299.107
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O
InChIInChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19)
InChIKeyYSANJZAAUIRCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide (CAS 1412448-29-3) – Analytical Reference Standard and Roflumilast Impurity for ANDA Submissions


N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide (CAS 1412448-29-3), also known as Roflumilast Dihydroxy Impurity or Roflumilast Desdifluoromethyl Impurity, is a benzamide derivative that belongs to the class of pyridine-substituted benzamide impurities associated with the phosphodiesterase-4 (PDE4) inhibitor Roflumilast [1]. With a molecular formula of C12H8Cl2N2O3 and a molecular weight of 299.11 g/mol, this compound serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic Roflumilast products [2].

Why N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide Cannot Be Replaced by Generic PDE4 Inhibitors or Other Roflumilast Impurities in Analytical and Profiling Applications


Although structurally related to the PDE4 inhibitor Roflumilast, N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide lacks both the 3-cyclopropylmethoxy and 4-difluoromethoxy substituents, replacing them with hydroxyl groups. This structural change eliminates PDE4 inhibitory activity (Roflumilast IC50 = 0.8 nM for PDE4) while conferring distinct off-target binding properties, including significant affinity for dopamine D3 receptors (Ki = 25.1 nM) that is approximately 270-fold higher than that of Roflumilast itself (Ki ≈ 6,790 nM) [1][2][3]. Its unique chromatographic retention, mass spectral signature, and UV absorption profile make it an essential, non-fungible reference marker for impurity profiling in Roflumilast ANDA submissions under ICH Q3A/Q3B guidelines [4].

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide – Quantitative Differentiation Guide for Scientific Selection and Procurement


Dopamine D3 Receptor Binding Affinity: 270-Fold Higher Than Roflumilast

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide exhibits antagonist activity at the human dopamine D3 receptor with a Ki of 25.1 nM, as determined by [35S]GTPgammaS binding assay in CHO cells [1]. In contrast, Roflumilast displays weak binding to the rat D3 receptor with a Ki of approximately 6,790 nM (PDSP assay, HEK293T cells), representing a ~270-fold lower affinity [2]. This marked difference in D3 receptor engagement makes the target compound a valuable tool compound for dopamine receptor off-target screening panels, distinct from the parent drug which shows negligible D3 binding at therapeutic concentrations.

Dopamine D3 receptor Off-target profiling GPCR binding

Dopamine D2 Receptor Binding: Potential Differentiation from PDE4-Selective Inhibitors

The target compound binds to the human dopamine D2 receptor with a Ki of 316 nM, as measured by [35S]GTPgammaS binding assay in CHO cells [1]. By comparison, Roflumilast is a highly selective PDE4 inhibitor (IC50 = 0.8 nM) that shows no appreciable inhibition of PDE1, PDE2, PDE3, or PDE5 at concentrations up to 10,000-fold higher (IC50 > 10 µM for all non-PDE4 isoforms tested), and it is not reported to possess significant dopaminergic activity [2]. While direct D2 binding data for Roflumilast is not available in curated databases, the known PDE4 selectivity profile and the ~32-fold weaker D2 affinity of the target compound relative to its own D3 binding (25.1 nM vs. 316 nM) suggest that the dihydroxy impurity introduces a dopamine receptor interaction profile absent in the parent drug [1][2].

Dopamine D2 receptor Selectivity profiling GPCR panel screening

hERG Channel Binding Liability: A Distinct Cardiac Safety Signal Not Present in Roflumilast

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide displaces [3H]dofetilide from the human ERG (hERG) potassium channel with an IC50 of 794 nM, as determined by scintillation proximity assay [1]. Roflumilast, by contrast, has not been reported to exhibit significant hERG channel binding at clinically relevant concentrations; its therapeutic plasma Cmax is approximately 5 nM (for a 500 µg oral dose), and no QTc prolongation safety signals have been identified as class-specific PDE4 inhibitor liabilities [2]. The target compound's hERG IC50 of 794 nM represents a potential cardiac ion channel interaction that is not characteristic of the parent drug, underscoring its value as a reference compound for cardiac safety profiling of Roflumilast impurities during ANDA development [1][2].

hERG channel Cardiac safety Safety pharmacology

Analytical Reference Standard for Roflumilast ANDA: Fully Characterized Impurity with Certified Purity ≥97%

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide is supplied as a fully characterized impurity reference standard with a standard purity of 97% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data [1]. This compound is specifically designated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for generic Roflumilast products, and is compliant with ICH Q3A/Q3B impurity qualification guidelines [1][2]. In contrast, Roflumilast API is the active pharmaceutical ingredient and cannot serve as an impurity reference standard; other Roflumilast-related impurities (e.g., Roflumilast Related Compound A, CAS 475271-62-6; Roflumilast Impurity E) possess distinct chemical structures and chromatographic retention times, making them non-interchangeable for the specific identification and quantification of this dihydroxy impurity .

Reference standard ANDA submission Impurity profiling

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide – Optimal Application Scenarios for Research and Industrial Use


Analytical Method Development and Validation for Roflumilast ANDA Submissions

This compound is the definitive reference standard for developing HPLC, UPLC, or LC-MS methods to detect and quantify the dihydroxy impurity in Roflumilast drug substance and finished product. Its certified purity (≥97%) and comprehensive characterization data (NMR, HPLC, GC) enable robust method validation per ICH Q2(R1) guidelines, ensuring that generic drug applications meet FDA and EMA impurity identification thresholds [1]. Its distinct chromatographic retention properties, derived from the absence of both cyclopropylmethoxy and difluoromethoxy groups, allow for reliable separation from Roflumilast API and other related impurities, making it irreplaceable for system suitability testing and impurity marker identification in stability studies [1].

Dopamine Receptor Off-Target Screening Panels for PDE4 Inhibitor Safety Pharmacology

With a Ki of 25.1 nM at the human D3 receptor (270-fold more potent than Roflumilast) and a Ki of 316 nM at the human D2 receptor, this compound serves as a valuable positive control and reference standard in dopamine receptor binding assays used to evaluate the off-target liability of PDE4 inhibitor candidates [2][3]. Its inclusion in GPCR screening panels allows safety pharmacology teams to calibrate assay sensitivity for dopaminergic off-target effects and to establish structure-activity relationships that differentiate PDE4 inhibition from dopamine receptor engagement, thereby informing lead optimization and impurity qualification strategies [2][3].

Cardiac Safety Assessment of Roflumilast Impurities via hERG Channel Binding Assays

The target compound's hERG channel IC50 of 794 nM provides a quantitative benchmark for assessing the cardiac safety margin of Roflumilast impurities in accordance with ICH S7B guidelines [2]. By using this compound as a calibrated reference in [3H]dofetilide displacement assays or automated patch-clamp electrophysiology, pharmaceutical analysis and safety pharmacology teams can establish impurity acceptance limits that ensure generic Roflumilast products do not introduce hERG-related cardiac liability beyond levels acceptable to regulatory agencies [2].

Forced Degradation and Stability-Indicating Method Development for Roflumilast Formulations

As a potential degradant arising from hydrolytic or oxidative cleavage of the cyclopropylmethoxy and difluoromethoxy ether linkages in Roflumilast, this compound is essential for forced degradation studies designed to validate stability-indicating analytical methods. Its certified purity and structural characterization enable the accurate identification and quantification of this degradation product under stress conditions (acid, base, heat, light, oxidation), supporting shelf-life determination and regulatory filing requirements for generic Roflumilast products [1].

Quote Request

Request a Quote for N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.